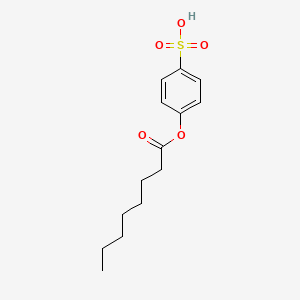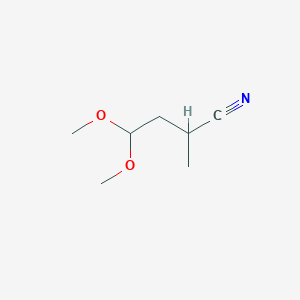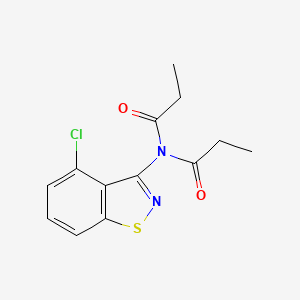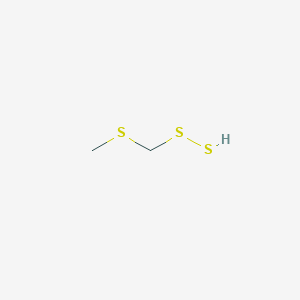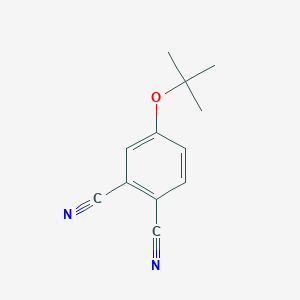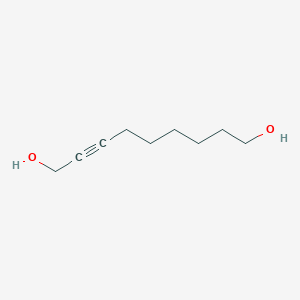
2-Nonyne-1,9-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nonyne-1,9-diol is an organic compound that belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of a triple bond between the second and third carbon atoms in a nine-carbon chain, with hydroxyl groups attached to the first and ninth carbon atoms. The molecular formula for this compound is C₉H₁₆O₂.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonyne-1,9-diol typically involves the following steps:
Formation of the Alkyne: The initial step involves the formation of the alkyne through dehydrohalogenation of a dihaloalkane. For example, a 1,2-dihaloalkane can be treated with a strong base such as sodium amide (NaNH₂) or potassium hydroxide (KOH) to form the alkyne.
Hydroxylation: The next step involves the introduction of hydroxyl groups at the terminal carbons. This can be achieved through hydroboration-oxidation, where the alkyne is first treated with borane (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Nonyne-1,9-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or carboxylic acids.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Alkyl halides, ethers.
Aplicaciones Científicas De Investigación
2-Nonyne-1,9-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving alkynes and diols.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Nonyne-1,9-diol involves its reactivity due to the presence of the triple bond and hydroxyl groups. The triple bond is electron-rich and can participate in various addition reactions, while the hydroxyl groups can undergo nucleophilic substitution and oxidation reactions. These properties make it a versatile compound in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1-Nonyne: Similar structure but lacks hydroxyl groups.
2-Octyne-1,8-diol: Similar structure with one less carbon atom.
2-Decyne-1,10-diol: Similar structure with one more carbon atom.
Uniqueness
2-Nonyne-1,9-diol is unique due to the presence of both a triple bond and terminal hydroxyl groups, which provide a combination of reactivity and functionality not found in many other compounds. This makes it particularly useful in synthetic chemistry and various research applications.
Propiedades
Número CAS |
94517-78-9 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
non-2-yne-1,9-diol |
InChI |
InChI=1S/C9H16O2/c10-8-6-4-2-1-3-5-7-9-11/h10-11H,1-4,6,8-9H2 |
Clave InChI |
PTVCOFYYPPRDAZ-UHFFFAOYSA-N |
SMILES canónico |
C(CCCO)CCC#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]-](/img/structure/B14341595.png)


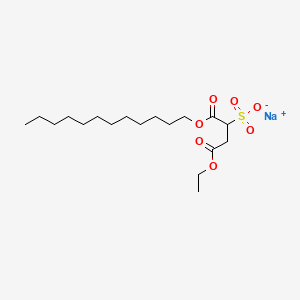
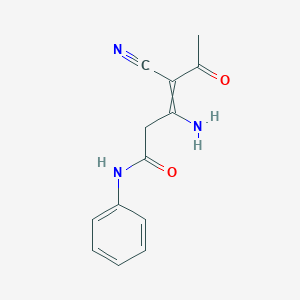
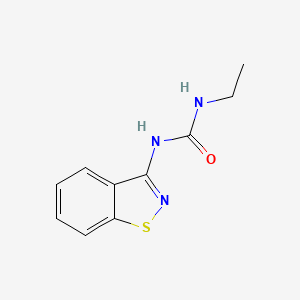
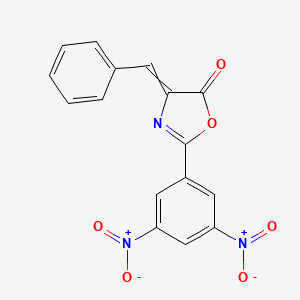
![2-(Bromomethyl)-2-[4-(2-methylpropyl)phenyl]-1,3-dioxolane](/img/structure/B14341636.png)
